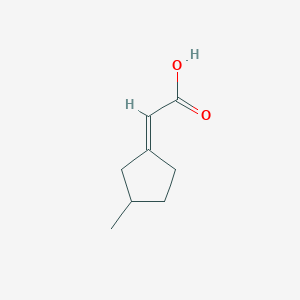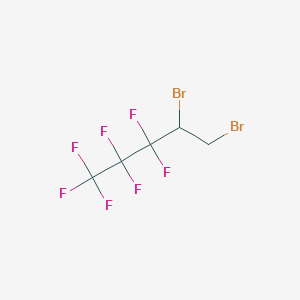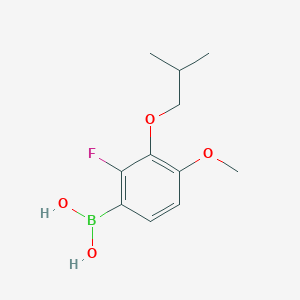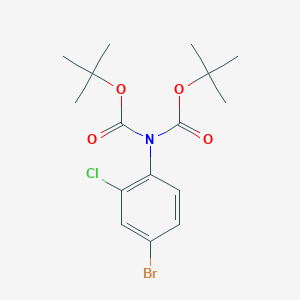
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
DFMCA was first synthesized in 2010 by a group of chemists at the University of California, Berkeley, using organocatalysis. It can be synthesized through a number of methods. The most common method is by using organocatalysis, where an enantiomerically enriched catalyst is used to asymmetrically transform a precursor into the desired product. Another method for DFMCA synthesis is by using metal catalysts, such as rhodium or palladium.Molecular Structure Analysis
The molecular formula of DFMCA is C5H6F2O2. The InChI code is 1S/C5H6F2O2/c1-2-3(4(8)9)5(2,6)7/h2-3H,1H3,(H,8,9)/t2-,3+/m1/s1. The unique fluorine and methyl group substitution make DFMCA a stable and non-reactive cyclopropane derivative.Physical And Chemical Properties Analysis
DFMCA is a white crystalline solid with a melting point of 170°C. It is soluble in many organic solvents, such as methanol, ethanol, and acetone, but insoluble in water. The pKa value of DFMCA is around 3.9, which means it is a weak acid.Aplicaciones Científicas De Investigación
Environmental Science and Pollution Research
This compound has been identified as a transformation product in the degradation pathway of fludioxonil, a post-harvest fungicide . It was detected during the biotreatment of fludioxonil-rich wastewater in an immobilized cell bioreactor . This suggests its potential role in environmental remediation and pollution control.
Pharmaceutical Research
The unique structure of this compound, particularly the presence of the cyclopropane ring and carboxylic acid functional group, suggests potential applications in medicinal chemistry. It could serve as a building block for drug discovery, given that cyclopropane rings are found in various bioactive natural products and pharmaceuticals.
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of the carboxylic acid group. For instance, it can react with alcohols to form esters, or under harsh conditions, it might lose carbon dioxide (CO2), leading to a ketone. These reactions could be useful in synthetic chemistry and materials science.
Nanotechnology
Carboxylic acids, like the one present in this compound, are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This suggests potential applications in the field of nanotechnology.
Polymer Science
In the area of polymer science, carboxylic acids present applications such as monomers, additives, catalysts, etc . Given the presence of a carboxylic acid group in this compound, it could potentially be used in similar applications.
Safety and Hazards Analysis
Understanding the safety and hazards associated with this compound is crucial for its handling and use in various applications. It may cause skin and eye irritation, may be corrosive to metals, and may be flammable.
Safety and Hazards
The safety information for DFMCA includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
2,2-difluoro-3-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c1-2-3(4(8)9)5(2,6)7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEOEYKDGIQSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid | |
CAS RN |
2247657-28-7 | |
| Record name | rac-(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)

![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)


![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)
amine dihydrochloride](/img/structure/B1455629.png)



![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)